molecular formula C₃₈H₂₇F₂N₇O₆S B560593 JAK2 JH2 Tracer CAS No. 2101955-00-2

JAK2 JH2 Tracer

Numéro de catalogue: B560593
Numéro CAS: 2101955-00-2
Poids moléculaire: 747.73
Clé InChI: OAJQEPALUDJGLJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

JAK2 JH2 Tracer, also known as Tracer 5, is a fluorescent probe specifically designed for the Janus Kinase 2 (JAK2) pseudokinase domain (JH2). This compound is utilized in scientific research to study the binding interactions and functional mechanisms of the JAK2 JH2 domain. It has a high binding affinity with a dissociation constant (Kd) of 0.2 micromolar, making it a valuable tool for investigating the JAK2 signaling pathway .

Méthodes De Préparation

Design and Rationale for JAK2 JH2 Tracer Development

Target Selection and Structural Considerations

The JH2 domain of JAK2, though catalytically inactive, plays a regulatory role in kinase activity and is implicated in pathogenic mutations such as Val617Phe, which drive myeloproliferative neoplasms . Traditional JAK inhibitors targeting the active JH1 domain often lack selectivity due to structural homology across JAK isoforms . The JH2 domain, however, offers a unique allosteric site for selective intervention . Initial efforts identified compound 1 (EVT-255451) as a non-selective hit with a dissociation constant (KdK_d) of 106 nM for JAK2 JH2, as determined by isothermal titration calorimetry (ITC) . This scaffold served as the foundation for designing tracers with enhanced binding affinity and fluorescence properties.

Key Design Modifications

To enable fluorescence polarization (FP) assays, the core structure of 1 was modified with fluorescein isothiocyanate (FITC), a fluorophore compatible with FP detection . Two derivatives, 5 and 6 , were synthesized by conjugating FITC to amino analogs 18 and 24 , respectively . The choice of linker chemistry and attachment sites was critical to preserving JH2 binding while minimizing steric hindrance.

Table 1: Comparison of Tracer Properties

ParameterTracer 4 Tracer 5 Tracer 6
KdK_d (μM)0.50.20.2
[Tracer] (nM)5,0001.51.5
[Protein] (μM)7.00.20.2
ΔFP Signal1.2-fold2.5-fold1.5-fold

Data adapted from saturation binding experiments . Tracer 5 emerged as the optimal candidate due to its superior signal-to-noise ratio (2.5-fold ΔFP) and low protein consumption .

Chemical Synthesis of this compound

Synthetic Route for Core Scaffold

The synthesis of the parent compound 1 began with a high-throughput screen at the Yale Small Molecule Discovery Center, followed by iterative optimization . Key steps included:

  • Ring Formation : Construction of a diamino-substituted heterocyclic core via cyclocondensation reactions.

  • Side-Chain Introduction : Installation of a trifluoromethyl group at the R1 position to enhance hydrophobic interactions with JH2’s ATP-binding pocket .

  • Aromatic Substitutions : Introduction of nitro and methoxy groups at the R2 and R3 positions to modulate electronic properties and binding affinity .

Fluorescence Labeling Strategy

FITC conjugation was achieved through nucleophilic substitution at the primary amine of intermediates 18 and 24 , yielding tracers 5 and 6 (Schemes 1 and 2 in Supporting Information of ). Critical parameters included:

  • pH Control : Reactions were conducted at pH 9.0 to ensure amine deprotonation without fluorescein degradation.

  • Molar Ratios : A 1:1.2 molar ratio of amine to FITC minimized unlabeled byproducts.

  • Purification : Reverse-phase HPLC with a C18 column (ACN/water gradient) achieved >95% purity .

Table 2: Stock Solution Preparation for Tracer 5

Mass (mg)Volume for 1 mM (mL)Volume for 10 mM (mL)
11.340.13
56.690.67
1013.371.34

Formulation guidelines from GlpBio recommend preparing stock solutions in DMSO, followed by dilution in JH2 Binding Buffer (20 mM HEPES, 150 mM NaCl, pH 7.4) .

Fluorescence Polarization Assay Development

Assay Optimization

The FP assay was optimized to balance sensitivity, cost, and throughput:

  • Tracer Concentration : 1.5 nM tracer 5 provided a robust signal while minimizing background .

  • Protein Titration : JAK2 JH2 was titrated from 0–4.8 μM, with 200 nM selected as the working concentration .

  • Incubation Time : Stable KdK_d values were observed after 90 minutes at 25°C .

Table 3: FP Assay Components

ComponentConcentrationVolume per Well (μL)
JAK2 JH290 nM40
Tracer 5 30 nM5
Test Compound10× IC505
JH2 Binding Buffer-40

Protocols from BPS Bioscience specify a final DMSO concentration ≤1% to avoid protein denaturation.

Validation and Characterization

Binding Affinity Measurements

Competitive FP assays using 5 yielded KdK_d values for known JAK inhibitors:

  • Compound 1 : 106 nM (ITC) vs. 98 nM (FP)

  • Ruxolitinib : No binding to JH2, confirming JH1 selectivity

Selectivity Profiling

Tracer 5 showed >50-fold selectivity for JAK2 JH2 over JH1 in binding assays . Analogs with altered R3 substituents (e.g., 3742 ) exhibited reduced JH2 engagement, underscoring the importance of the trifluoromethyl group .

Crystallographic Validation

Co-crystallization of JAK2 JH2 with 5 revealed key interactions:

  • Hydrogen bonding between FITC’s carbonyl and Asn853.

  • π-Stacking of the heterocyclic core with Phe860 .

Large-Scale Production and Formulation

Scalability Considerations

  • Batch Size : Pilot-scale synthesis achieved 500 mg batches with 82% yield.

  • Quality Control : Purity assessed via LC-MS (>98%) and NMR (δ 7.2–7.4 ppm for aromatic protons) .

In Vivo Formulation Guidelines

For preclinical studies, GlpBio recommends:

  • Master Stock : 10 mg/mL in DMSO.

  • Working Solution : Dilute in 30% PEG300, 5% Tween 80, 65% ddH2_2O.

  • Storage : -80°C in amber vials to prevent photodegradation.

Analyse Des Réactions Chimiques

Types of Reactions: JAK2 JH2 Tracer primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It is designed to bind specifically to the JAK2 JH2 domain, making it a useful probe for studying protein-ligand interactions.

Common Reagents and Conditions: The compound is typically used in fluorescence polarization assays and other binding studies. Common reagents include buffers, solvents like dimethyl sulfoxide (DMSO), and fluorescent tags. The conditions for these reactions are optimized to maintain the stability and activity of the tracer .

Major Products Formed: The primary product of interest is the complex formed between this compound and the JAK2 JH2 domain. This complex can be analyzed using various biochemical and biophysical techniques to gain insights into the binding affinity and specificity of the tracer .

Applications De Recherche Scientifique

Fluorescence Polarization Assays

Fluorescence polarization assays are pivotal in evaluating the binding affinity of small molecules to the JAK2 JH2 domain. These assays measure changes in fluorescence polarization that occur when a fluorescently labeled tracer binds to the JH2 domain. The competitive nature of this assay allows for high-throughput screening of potential inhibitors.

Key Findings:

  • A study reported a competitive fluorescence polarization assay that demonstrated the ability to determine binding affinities of various compounds to the JAK2 JH2 domain. This assay was found to be more sensitive than traditional methods such as thermal shift assays (TSA) .
  • The assay identified several novel small molecule ligands that effectively bind to the ATP-binding site of JAK2 JH2, with promising candidates showing substantial inhibition of tracer binding .
Compound Binding Affinity (Kd) Inhibition (%) at 100 µM
Compound 10.15 μM79%
Compound 160.25 μM66%
Compound 190.30 μM57%

Structure-Based Drug Design

Structure-based drug design leverages crystallographic data to optimize compounds targeting the JH2 domain. The use of computational tools allows researchers to refine lead compounds for improved binding affinity and selectivity.

Case Studies:

  • Researchers utilized structural insights from crystal structures of JAK2-JH2 complexes to design diaminotriazole ureas as potent inhibitors. These compounds exhibited high selectivity for the JH2 domain over other kinases, demonstrating their potential in treating diseases associated with hyperactive JAK2 signaling .
  • A recent study optimized lead compounds through iterative cycles of synthesis and testing, achieving enhanced potency and cell permeability suitable for in vivo studies .

Therapeutic Development

The identification of selective inhibitors targeting the JH2 domain has significant therapeutic implications. Inhibiting the aberrant activity of mutated JAK2 can potentially reverse disease progression in myeloproliferative neoplasms.

Clinical Relevance:

  • Small molecules that selectively inhibit ATP binding at the JH2 domain have shown promise in preclinical models by effectively reducing hyperactive signaling pathways associated with mutations like V617F .
  • Ongoing clinical trials are assessing these inhibitors' efficacy and safety profiles, aiming to provide targeted therapies for patients with specific genetic mutations related to hematological disorders .

Mécanisme D'action

JAK2 JH2 Tracer exerts its effects by binding to the JAK2 JH2 domain, a pseudokinase domain that regulates the activity of the adjacent kinase domain (JH1). The binding of the tracer to JH2 helps in stabilizing the inactive conformation of JAK2, thereby inhibiting its kinase activity. This mechanism is crucial for studying the regulation of JAK2 signaling and identifying potential therapeutic targets .

Comparaison Avec Des Composés Similaires

Uniqueness of JAK2 JH2 Tracer: this compound is unique due to its high specificity for the JAK2 JH2 domain and its utility as a fluorescent probe. This specificity allows for detailed studies of JAK2 regulation and the development of selective inhibitors with minimal off-target effects .

Activité Biologique

The Janus kinase 2 (JAK2) pseudokinase domain, known as JH2, plays a critical role in regulating the activity of the adjacent catalytic domain, JH1. This regulation is particularly significant in the context of diseases such as myeloproliferative neoplasms (MPNs), where mutations like V617F lead to hyperactivation of JAK2. The development and characterization of JAK2 JH2 tracers are essential for understanding their biological activity and potential therapeutic applications.

Overview of JAK2 JH2

Structure and Function :
JAK2 consists of a pseudokinase domain (JH2) and a tyrosine kinase domain (JH1). While JH1 is responsible for catalytic activity, JH2 has been shown to have regulatory functions that influence JH1's activity. Structural studies indicate that mutations in the JH2 domain can lead to increased activity of JH1, contributing to various hematological disorders .

Biochemical Activity :
Research has demonstrated that the JH2 domain can phosphorylate specific serine and tyrosine residues, indicating its potential catalytic activity despite being classified as a pseudokinase. Notably, studies have shown that the V617F mutation enhances the basal activity of JH1 by altering the interaction dynamics between the two domains .

Case Studies and Experimental Data

  • Fluorescence Polarization Assays :
    • A competitive fluorescence polarization assay was developed to measure binding affinities of small molecules to the ATP-binding site of JAK2 JH2. This assay allows for quantitative assessment of binding constants (KdK_d) and has been optimized for high-throughput screening .
    • In one study, ten compounds were evaluated, with tracer 5 showing a KdK_d value of approximately 0.2 μM, indicating strong binding affinity .
Tracer Binding Affinity (KdK_d) Comments
Tracer 50.2 μMHighest affinity observed
Tracer 60.3 μMLower ΔFP compared to Tracer 5
  • Virtual Screening and Compound Identification :
    • Virtual screening efforts led to the identification of several small molecules that selectively bind to the V617F mutant form of JAK2 JH2 with affinities ranging from 40 to 300 μM. These compounds were characterized using fluorogenic assays and showed varying degrees of selectivity against wild-type JAK2 .
    • The design and synthesis of these compounds aimed to achieve strong binding to the ATP-binding site in JH2 while minimizing interaction with the active site in JH1, thereby reducing potential side effects associated with inhibiting normal kinase activity .

Key Research Findings

  • Autoinhibition Mechanism : Structural studies suggest an autoinhibitory mechanism where the interaction between JH2 and JH1 limits trans-phosphorylation events necessary for full activation of JH1. This mechanism highlights the dual regulatory role of JH2 in both inhibiting and stimulating kinase activity under different conditions .
  • Mutational Impact on Activity : The pathogenic V617F mutation alters the structural dynamics within the pseudokinase domain, enhancing its interaction with ATP and stabilizing conformations that favor kinase activation .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for validating JAK2 JH2 Tracer specificity in fluorescence polarization (FP) assays?

  • Methodological Answer : Use competitive binding assays with incremental additions of unlabeled ligands to displace the tracer. Saturation experiments (0–4.8 μM JAK2 JH2) confirm binding affinity (Kd ≈ 0.2 μM) and specificity . Validate via crystallographic studies (e.g., co-crystal structures of JAK2 JH2 with tracer 5) to visualize binding interfaces . Control experiments with JH1 domain or unrelated kinases ensure no cross-reactivity.

Q. How can researchers optimize FP assay conditions when using this compound?

  • Methodological Answer : Maintain tracer concentration at 1.5 pM to preserve signal-to-noise ratios . Use low protein concentrations (≤1 μM JAK2 JH2) to minimize aggregation. Pre-incubate tracer and protein for 90 minutes to stabilize binding . Include negative controls (e.g., JH2 mutants with disrupted binding sites) to assess background fluorescence .

Q. What structural insights does this compound provide about the JH2-JH1 autoinhibitory interaction?

  • Methodological Answer : The tracer binds to JH2’s pseudokinase domain, enabling detection of conformational changes during JH2-JH1 interactions. Molecular dynamics models suggest JH2 blocks JH1’s activation loop and αC helix mobility . Mutagenesis studies (e.g., R683G) combined with tracer-based FP assays reveal how mutations destabilize autoinhibition .

Advanced Research Questions

Q. How does the V617F mutation in JH2 alter tracer binding kinetics and JAK2 activation mechanisms?

  • Methodological Answer : V617F disrupts JH2-JH1 autoinhibition by displacing the SH2-JH2 linker, promoting JH1 trans-phosphorylation . FP assays show reduced tracer affinity in V617F mutants due to conformational shifts in JH2’s αC helix . Complementary mutagenesis (e.g., E596A/R substitutions) uncouples pathogenic activation from cytokine signaling .

Q. What strategies address conflicting data on JH2’s dual regulatory roles (inhibition vs. pathogenic activation)?

  • Methodological Answer : Integrate structural biology (e.g., ab initio JH1-JH2 docking models ) with cellular assays (BaF3/EpoR transformation studies ). Use tracer-based FP to compare wild-type and mutant JH2 binding under varying oligomerization states . Mutagenesis targeting JH2’s dimer interface (e.g., Phe537) clarifies its role in pathological activation .

Q. Can this compound be combined with other techniques to study JH2-mediated dimerization?

  • Methodological Answer : Pair FP assays with co-immunoprecipitation (Co-IP) in cells expressing tagged JAK2 variants. Tracer binding data correlate with Co-IP results showing V617F-enhanced dimerization . Complement with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map JH2 conformational changes during dimer formation .

Q. Data Contradiction Analysis

Q. Why do some studies report minimal impact of V617F on JH1 catalytic activity in vitro, despite its strong pathological role?

  • Methodological Resolution : In vitro kinase assays using isolated JH1-JH2 domains lack cellular context (e.g., dimerization or cytokine receptor interactions) . Use full-length JAK2 in cellular models (e.g., BaF3/EpoR) with tracer-based FP to capture dimerization-driven activation . Contrast with structural models showing V617F-induced JH2αC helix reorientation, which is undetectable in isolated domains .

Propriétés

IUPAC Name

1-[[4-[[5-amino-1-(2,6-difluorobenzoyl)-1,2,4-triazol-3-yl]amino]phenyl]methyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-1-methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H27F2N7O6S/c1-46(18-19-5-7-20(8-6-19)42-36-44-35(41)47(45-36)33(50)32-28(39)3-2-4-29(32)40)37(54)43-21-9-12-25-24(15-21)34(51)53-38(25)26-13-10-22(48)16-30(26)52-31-17-23(49)11-14-27(31)38/h2-17,48-49H,18H2,1H3,(H,43,54)(H3,41,42,44,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJQEPALUDJGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)NC2=NN(C(=N2)N)C(=O)C3=C(C=CC=C3F)F)C(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H27F2N7O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

747.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.